molecular formula C19H26N2O4 B1394435 tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate CAS No. 521979-95-3

tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

Cat. No.: B1394435
CAS No.: 521979-95-3
M. Wt: 346.4 g/mol
InChI Key: MHOLMRSMMKFXDR-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C19H26N2O4 and a molecular weight of 346.43 g/mol . This compound is part of the oxazolidinone class, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of the Piperidine Core: : Piperidine is reacted with a suitable protecting group to form the piperidine core.

  • Introduction of the Oxazolidinone Ring: : The oxazolidinone ring is introduced through a cyclization reaction involving the reaction of the protected piperidine with a phenyl-substituted carbonyl compound.

  • Tert-Butylation: : The final step involves the tert-butylation of the piperidine nitrogen to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure, solvent choice) is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.

  • Reduction: : Reduction of the oxazolidinone ring to form a corresponding alcohol.

  • Substitution: : Nucleophilic substitution reactions at the piperidine nitrogen.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Piperidine N-oxide.

  • Reduction: : Piperidine alcohol.

  • Substitution: : Substituted piperidine derivatives.

Scientific Research Applications

Tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

  • Industry: : Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to bind to bacterial ribosomes, inhibiting protein synthesis and thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: is unique due to its specific structural features and biological activities. Similar compounds include:

  • Linezolid: : Another oxazolidinone antibiotic with similar antimicrobial properties.

  • Rifampicin: : A different class of antibiotic used for treating bacterial infections.

These compounds share similarities in their mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine core, which is often associated with various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4} with a molecular weight of 346.43 g/mol. The compound is characterized by a piperidine ring substituted with an oxazolidinone moiety, which may contribute to its biological activity.

Synthesis

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. A notable approach involves one-pot click chemistry that yields high purity and yield rates (95–98%) for various derivatives including those related to the oxazolidinone structure .

Antidiabetic Potential

Research has demonstrated that compounds similar to this compound can act as agonists for GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. Studies indicate that certain derivatives exhibit EC50 values comparable to known GPR119 agonists like AR231543, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .

Anticancer Activity

The piperidine derivatives have been explored for their anticancer properties. For instance, some analogs have shown enhanced cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of specific signaling pathways such as NF-kB . The structural modifications in these compounds can significantly influence their interaction with cancer cell receptors.

Neuroprotective Effects

Compounds containing piperidine and oxazolidinone moieties have also been investigated for neuroprotective effects. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's disease . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Case Studies

Study Findings Reference
Study on GPR119 AgonistsIdentified four novel derivatives with strong binding affinity towards GPR119; showed potential for T2DM treatment
Anticancer ActivityDemonstrated improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments
NeuroprotectionInhibition of AChE and BuChE; potential for Alzheimer's disease therapy

Properties

IUPAC Name

tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-9-15(10-12-20)21-13-16(24-18(21)23)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOLMRSMMKFXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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